3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a dimethylbenzo[d]thiazolyl group, and a phenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the diethylaminoethyl and phenylsulfonyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and sulfonamide compounds, such as:
- N-(2-(diethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)propanamide
Uniqueness
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2.ClH/c1-5-26(6-2)15-16-27(24-25-23-19(4)18(3)12-13-21(23)31-24)22(28)14-17-32(29,30)20-10-8-7-9-11-20;/h7-13H,5-6,14-17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYOAYGBBGRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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